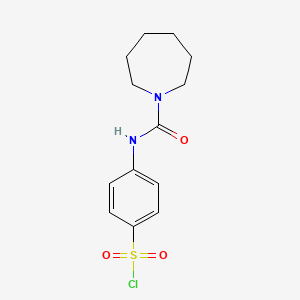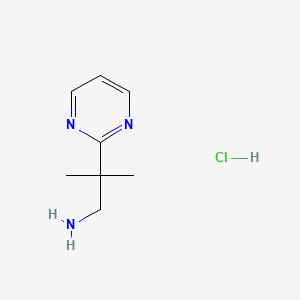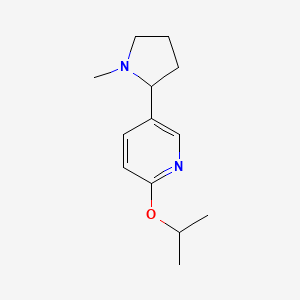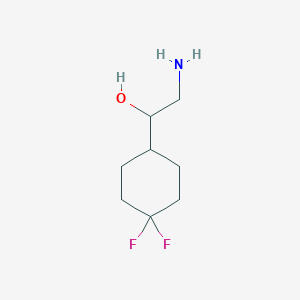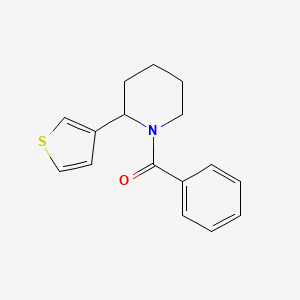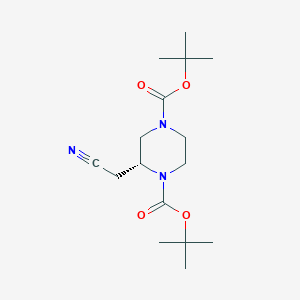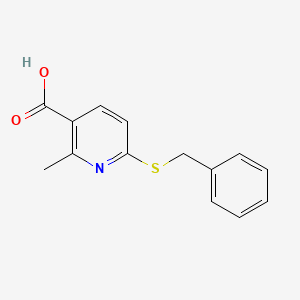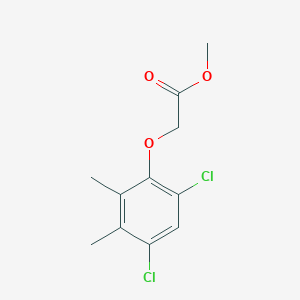
2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid is a sulfur-containing organic compound. It is part of the thiopyran family, characterized by a six-membered ring containing one sulfur atom. The compound’s unique structure, featuring a dioxido group, makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid typically involves the oxidation of thiopyran derivatives. Common oxidizing agents include hydrogen peroxide and peracids. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the dioxido group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar oxidation processes, optimized for yield and purity. Continuous flow reactors and advanced purification techniques might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiopyran derivatives.
Substitution: Various substituted thiopyran compounds.
Wissenschaftliche Forschungsanwendungen
2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid involves its interaction with various molecular targets. The dioxido group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s sulfur atom can form covalent bonds with biological molecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiopyran: Lacks the dioxido group, making it less reactive in oxidation reactions.
Thiophene: A five-membered ring analog, with different chemical properties.
Sulfone derivatives: Compounds with similar oxidation states but different ring structures.
Uniqueness
2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid is unique due to its dioxido group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H10O4S |
|---|---|
Molekulargewicht |
190.22 g/mol |
IUPAC-Name |
(2E)-2-(1,1-dioxothian-3-ylidene)acetic acid |
InChI |
InChI=1S/C7H10O4S/c8-7(9)4-6-2-1-3-12(10,11)5-6/h4H,1-3,5H2,(H,8,9)/b6-4+ |
InChI-Schlüssel |
MHGUCEKDNYXSIF-GQCTYLIASA-N |
Isomerische SMILES |
C1C/C(=C\C(=O)O)/CS(=O)(=O)C1 |
Kanonische SMILES |
C1CC(=CC(=O)O)CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one](/img/structure/B13005877.png)
![2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13005888.png)
![4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13005894.png)
